molecular formula C13H13N3OS B3134287 (E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 400078-52-6

(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B3134287
CAS No.: 400078-52-6
M. Wt: 259.33 g/mol
InChI Key: QSEBLLOKNJDEJF-NTEUORMPSA-N
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Description

(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a complex heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This structure is notable for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves the cyclization of precursor compounds under specific conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that it can form stable complexes with target proteins, which helps in understanding its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as benzo[d]-imidazo[2,1-b][1,3]thiazole analogues .

Uniqueness

What sets (E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine apart is its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-methoxy-1-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-17-14-9-11-12(10-5-3-2-4-6-10)15-13-16(11)7-8-18-13/h2-6,9H,7-8H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBLLOKNJDEJF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1CCS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1CCS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
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(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
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(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
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(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

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